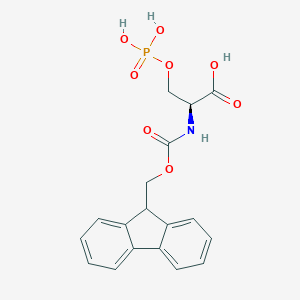

Fmoc-O-phospho-L-serine

Description

Significance of Phosphorylation in Biological Systems and Chemical Biology

Protein phosphorylation is a fundamental and ubiquitous post-translational modification (PTM) that plays a critical regulatory role in a vast array of cellular processes. news-medical.netcusabio.com This reversible process, catalyzed by enzymes called kinases, involves the addition of a phosphate (B84403) group (PO4) to the hydroxyl group of specific amino acid residues within a protein, most commonly serine, threonine, and tyrosine. nih.govjove.com The removal of this phosphate group, or dephosphorylation, is carried out by another class of enzymes known as phosphatases. jove.comnih.gov The dynamic interplay between kinases and phosphatases acts as a molecular switch, modulating protein function in response to extracellular and intracellular signals. cusabio.comjove.com

The addition of a highly negatively charged phosphate group can induce significant conformational changes in a protein's structure. nih.govwikipedia.org This alteration can affect the protein's enzymatic activity, subcellular localization, stability, and its interactions with other proteins, DNA, and small molecules. jove.comwikipedia.orgthoughtco.com Consequently, phosphorylation is integral to the regulation of virtually every cellular activity, including:

Signal Transduction: Phosphorylation cascades are a primary mechanism by which cells transmit signals from the cell surface to the nucleus, leading to changes in gene expression and cellular responses. cusabio.comnih.gov

Cell Cycle and Growth: The progression of the cell cycle is tightly controlled by the phosphorylation and dephosphorylation of key proteins. nih.gov

Metabolism: Many enzymes involved in metabolic pathways, such as glycolysis, are regulated by phosphorylation to control the flow of energy and nutrients. thoughtco.comwikipedia.org

Apoptosis: Programmed cell death is a highly regulated process that relies on phosphorylation events to ensure its proper execution. nih.gov

Given its central role, aberrant phosphorylation is implicated in the development of numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. news-medical.netnih.govjove.com For instance, the hyperactivity of certain kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation. news-medical.netnih.gov

The field of chemical biology has been instrumental in dissecting the complex roles of phosphorylation. rsc.org Since isolating homogeneously phosphorylated proteins from natural sources is often challenging due to the presence of complex mixtures of different phosphorylation states (phosphoforms), chemical tools are essential. rsc.org The synthesis of well-defined phosphopeptides and proteins allows researchers to investigate the specific function of individual phosphorylation events, study the kinetics of kinases and phosphatases, and develop inhibitors that could serve as therapeutic agents. rsc.orgchemimpex.com

| Key Cellular Processes Regulated by Phosphorylation | Examples of Involved Proteins/Pathways |

| Signal Transduction | MAPK Signaling Pathway, GPCR Signaling Pathway cusabio.com |

| Cell Cycle Regulation | Cyclin-Dependent Kinases (CDKs) nih.gov |

| Metabolism | Glycolysis, Glycogen Metabolism thoughtco.com |

| Gene Expression | Transcription Factors, Chromatin Remodeling cusabio.com |

| DNA Repair | Histone Phosphorylation thoughtco.com |

| Apoptosis | p53 Protein wikipedia.org |

Historical Context and Evolution of Phosphoamino Acid Building Blocks

The study of phosphoproteins dates back to the early 20th century, but the ability to chemically synthesize peptides containing phosphorylated amino acids is a more recent and critical development for the field. wikipedia.org The synthesis of phosphopeptides provides invaluable tools for understanding the biological significance of protein phosphorylation. Two primary strategies have emerged for this purpose: the "global phosphorylation" approach, where a completed peptide is phosphorylated, and the "building block" approach, which incorporates pre-phosphorylated amino acids during peptide synthesis. nih.govsemanticscholar.org

Initially, the synthesis of phosphopeptides presented significant challenges. The Boc (tert-butyloxycarbonyl) strategy for solid-phase peptide synthesis (SPPS) was problematic because the repetitive use of strong acids like trifluoroacetic acid (TFA) for deprotection could degrade the sensitive phosphate esters on serine and threonine residues. nih.govgoogle.com

The advent of the Fmoc (fluorenylmethyloxycarbonyl) strategy, which utilizes a base-labile protecting group, offered a milder and more compatible alternative. nih.gov However, early attempts still faced hurdles. It was initially thought that the base-labile nature of the Fmoc deprotection conditions would also cleave the phosphate protecting groups. rsc.org This led to the development of various protecting groups for the phosphate moiety itself.

The evolution of phosphoserine building blocks for Fmoc-SPPS can be summarized as follows:

Early Approaches: Initial strategies involved protecting the phosphate group with groups like phenyl or allyl esters. rsc.org However, these often required harsh deprotection conditions or were not fully compatible with standard SPPS protocols.

Development of Benzyl (B1604629) Protection: The use of a benzyl group to protect one of the hydroxyls on the phosphate group, creating a phosphodiester, proved to be a significant advancement. researchgate.net This approach, resulting in derivatives like Fmoc-O-[benzyl(hydroxy)phosphinyl]-L-serine, provided a building block that was stable to the piperidine (B6355638) treatment used for Fmoc removal but could be deprotected at the end of the synthesis. researchgate.netbiosynth.com

"Phosphate-Free" Approach: A major breakthrough was the demonstration that Fmoc-phosphoamino acids with an unprotected phosphate group could be used directly in SPPS, particularly for phosphotyrosine. google.com For phosphoserine, however, this approach can be less efficient.

Refinement and Scalability: More recent research has focused on optimizing the synthesis of these building blocks, such as developing cost-effective, one-pot synthesis methods for Fmoc-O-benzylphospho-L-serine, making these crucial reagents more accessible for large-scale research and pharmaceutical development. acs.org

The development of stable, crystalline, and highly pure Fmoc-phosphoamino acid building blocks has been crucial for the routine and automated synthesis of complex phosphopeptides, enabling deeper investigation into cellular signaling. nih.govresearchgate.net

| Strategy for Phosphopeptide Synthesis | Advantages | Challenges |

| Global Phosphorylation (Post-synthesis) | Can be useful if the specific kinase is known and highly selective. | Often results in incomplete phosphorylation and a mixture of products. nih.gov |

| Building Block Approach (Pre-phosphorylation) | Allows for precise placement of the phosphogroup in the peptide sequence. nih.gov | Requires stable and compatible protected phosphoamino acid derivatives. |

Strategies for Phosphate Group Protection

A key challenge in synthesizing phosphoserine-containing peptides is the protection of the phosphate moiety. The choice of protecting group is crucial as it must be stable throughout the peptide assembly and be cleanly removable at the final stage without degrading the peptide. thieme-connect.de A major advantage of employing phosphate protection is that the incorporation of the protected amino acid derivative facilitates peptide assembly and minimizes chemical side reactions. thieme-connect.de

The benzyl group is a widely utilized protecting group for the phosphate function in both solution-phase and solid-phase phosphopeptide synthesis. researchgate.net The monobenzyl-protected derivative, Fmoc-Ser[PO(OBzl)OH]-OH, is a particularly important building block for the step-wise synthesis of phosphoserine-containing peptides via the Fmoc strategy. biosynth.comresearchgate.net The use of this monobenzyl protection minimizes the risk of β-elimination of the phosphate group, a common side reaction observed during the piperidine treatment used for Fmoc deprotection. This stability allows for the efficient incorporation of multiple phosphoserine residues into a peptide sequence. biosynth.com

Derivatives of the benzyl group, such as the 4-nitrobenzyl group, have also been explored as candidates for acid-stable phosphate protection. researchgate.net

| Protecting Group | Structure | Deprotection Condition | Key Features |

| Benzyl (Bzl) | -CH₂C₆H₅ | Acidolysis (e.g., TFA), Hydrogenolysis | Commonly used for Fmoc-SPPS; monobenzyl protection minimizes β-elimination ; can be labile in strong acid. researchgate.net |

| Di-benzyl (Bzl₂) | (-CH₂C₆H₅)₂ | Acidolysis, Hydrogenolysis | Used in post-synthetic phosphorylation with reagents like dibenzylphosphochloridate. nih.gov |

To achieve greater synthetic flexibility, various protecting groups have been developed that can be removed under conditions orthogonal to the standard acid-labile and base-labile groups used in peptide synthesis. peptide.com This allows for selective deprotection and modification of specific residues.

Simple alkyl groups like methyl and tert-butyl are common. thieme-connect.de The tert-butyl (tBu) group, in particular, is acid-labile and has been used in Fmoc-based solid-phase synthesis. wiley.compeptide.com

The allyl (Al) group offers a distinct deprotection pathway. thieme-connect.de It is stable to the acidic and basic conditions of peptide synthesis but can be selectively removed via palladium(0)-catalyzed cleavage, often with a scavenger like phenylsilane. researchgate.netnih.govacs.org This orthogonality is highly valuable for complex syntheses. nih.gov Similarly, the 2,2,2-trichloroethyl (Tce) group is stable to acid but can be removed by reductive cleavage. thieme-connect.de

The trityl (Trt) group is another acid-labile option that can be selectively removed from the resin, which is useful for post-synthetic "global" phosphorylation strategies. peptide.com

| Protecting Group | Abbreviation | Deprotection Condition | Key Features |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Compatible with Fmoc/tBu strategy; allows for one-step deprotection with resin cleavage. wiley.compeptide.com |

| Allyl | Al | Pd(0) Catalysis | Fully orthogonal to Fmoc/tBu chemistry; stable to acid and base; allows for selective on-resin deprotection. thieme-connect.denih.govacs.org |

| 2,2,2-Trichloroethyl | Tce | Reductive Cleavage (e.g., Zn/AcOH) | Acid-stable; orthogonal to standard deprotection methods. thieme-connect.deresearchgate.net |

| Methyl | Me | Silylitic or Acidolytic Cleavage | Offers a range of acidolytic susceptibility. thieme-connect.de |

| Cyclohexyl | cHex | Strong Acid (e.g., TFMSA in TFA) | More acid-stable than benzyl; requires harsh deprotection conditions. researchgate.net |

| Trityl | Trt | Mild Acid (e.g., 20% DCA in DCM) | Allows for selective on-resin deprotection for post-synthetic phosphorylation. peptide.com |

Phosphate esters are characterized by a unique combination of thermodynamic instability and kinetic stability. mdpi.com While their hydrolysis is thermodynamically favorable, the reaction is slow without enzymatic catalysis due to the negative charge on the phosphate group, which repels nucleophiles. mdpi.com However, during chemical synthesis, these esters are subjected to various reagents and conditions that can compromise their integrity.

A primary concern in the synthesis of phosphoserine peptides is the base-catalyzed β-elimination side reaction. This is particularly problematic for phosphate triesters, which can readily undergo elimination when treated with piperidine during the Fmoc-deprotection step. The use of phosphate diesters, such as the monobenzyl protected derivative, carries a negative charge that disfavors this elimination pathway, thus enhancing stability during Fmoc-SPPS.

Phosphate esters also exhibit varying stability across different pH ranges. nih.gov While generally stable, they can be susceptible to hydrolysis under strongly acidic or alkaline conditions. The choice of protecting group directly influences this stability; for example, benzyl groups are known to be labile in strong acids like TFA, which is often used for final peptide cleavage. researchgate.net The mechanical stress and chemical environment of solid-phase synthesis can also lead to steric hindrance, which may affect reaction efficiency and stability. nih.gov

Alternative Protecting Groups for Orthogonal Deprotection Regimes

Synthetic Routes for Fmoc-O-phospho-L-serine Monomer Preparation

The preparation of the this compound monomer itself can be approached through different synthetic strategies, ranging from traditional multi-step procedures to more efficient one-pot methods.

Traditionally, the synthesis of Fmoc-O-benzylphospho-L-serine is a multi-step process. lookchem.com A typical route involves 3 to 4 steps, starting with Fmoc-L-serine. acs.org This pathway necessitates the protection of the carboxylic acid functionality, phosphorylation of the hydroxyl group using a pre-synthesized phosphorylating agent, and subsequent deprotection steps. lookchem.comacs.org Common phosphorylation methods include the use of dialkyl or diaryl phosphorochloridates or phosphoramidite (B1245037) reagents. researchgate.netnih.govresearchgate.net

These conventional syntheses often provide the final product in moderate yields of 58–68%. acs.org However, they are generally inefficient for large-scale production due to the multiple intermediate purification steps and the use of hazardous reagents like 1H-tetrazole, which are not amenable to scale-up. lookchem.comacs.org

To overcome the limitations of conventional methods, efficient and cost-effective one-pot procedures have been developed for the synthesis of this compound. acs.orgacs.org These approaches have been successfully scaled to produce kilogram quantities of the compound with good yield and high purity. researchgate.netacs.org

A notable one-pot process involves the in situ generation of the phosphorylating reagent from inexpensive starting materials like phosphorus trichloride (B1173362) (PCl₃) and benzyl alcohol. lookchem.comacs.org This procedure advantageously bypasses the need for carboxylic acid protection on the Fmoc-L-serine starting material. acs.orgrsc.org The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) with a base such as 2,6-lutidine. acs.org After phosphorylation, the intermediate phosphite (B83602) is oxidized to the final phosphate product. acs.org Research has shown that the water content of the starting Fmoc-L-serine can negatively impact the yield, with drier material leading to better outcomes (yields of 50-55% with <0.7 wt % water versus 40% with 7.8 wt % water). acs.org This scalable one-pot synthesis represents a significant advancement, making the key building block for phosphopeptide synthesis more accessible and affordable. lookchem.comacs.org

| Synthesis Approach | Key Characteristics | Typical Yield | Advantages | Disadvantages |

| Conventional Multi-Step | 3-4 steps; requires carboxylic acid protection; uses pre-formed phosphorylating agents. lookchem.comacs.org | 58-68% acs.org | Established procedures. | Inefficient; multiple purifications; uses hazardous reagents; not scalable. lookchem.comacs.org |

| Scalable One-Pot | In situ generation of phosphorylating agent; no carboxylic acid protection needed. acs.orgrsc.org | ~50% researchgate.netacs.org | Cost-effective; scalable to kg quantities; uses inexpensive reagents; high efficiency. acs.orgacs.org | Sensitive to water content in starting material. acs.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18NO8P/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H2,23,24,25)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDJNCRIHRFKML-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427284 | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158171-15-4 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-phosphono-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158171-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-O-phospho-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Fmoc O Phospho L Serine and Its Derivatives

The synthesis of Fmoc-O-phospho-L-serine and its protected derivatives is crucial for their application in solid-phase peptide synthesis (SPPS), particularly for the creation of phosphopeptides that are vital in studying cellular signaling pathways. chemimpex.comlookchem.com Methodologies have evolved from multi-step sequences to more efficient one-pot processes, focusing on yield, purity, and scalability. lookchem.comacs.org

Integration of Fmoc O Phospho L Serine into Peptide and Phosphopeptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-O-phospho-L-serine

The Fmoc strategy for SPPS offers milder deprotection conditions compared to the traditional Boc (tert-butyloxycarbonyl) method, making it more compatible with sensitive modifications like phosphorylation. nih.gov The synthesis of phosphopeptides can be approached in two main ways: the "global" post-synthetic phosphorylation of a resin-bound peptide or the "building block" approach, which involves incorporating a pre-phosphorylated amino acid derivative during synthesis. researchgate.netresearchgate.net The latter, utilizing building blocks like this compound, is often preferred as it avoids potential side reactions and incomplete phosphorylation associated with the global method. researchgate.net

Pre-phosphorylation Strategy for Phosphopeptide Chain Elongation

The pre-phosphorylation strategy involves the direct use of Fmoc-protected phosphoamino acid monomers, such as this compound, in the peptide chain elongation sequence. oup.com A significant advancement in this area was the introduction of Fmoc-Ser(PO(OBzl)OH)-OH, a monobenzyl-protected derivative. researchgate.net This derivative offers a balance between protecting the phosphate (B84403) group during coupling and allowing for its eventual deprotection under standard cleavage conditions.

The use of a partially protected phosphate, as in the monobenzyl derivative, was found to be superior to using a free phosphoric acid moiety, resulting in better yields and product purity. oup.comresearchgate.net Fully protected phosphate triesters of serine were initially considered unsuitable for Fmoc-based SPPS because they are prone to β-elimination during the piperidine-mediated Fmoc deprotection steps. thieme-connect.de However, the monoester form exhibits increased stability against this base-induced side reaction. oup.com

Coupling Efficiency of Phosphoserine Building Blocks in SPPS

The incorporation of sterically hindered and negatively charged phosphoamino acids like this compound presents challenges to coupling efficiency during SPPS. researchgate.net The bulky phosphate group and potential electrostatic repulsion can hinder the approach of the activated amino acid to the growing peptide chain on the solid support. acs.org

The choice of coupling reagent is critical for achieving high efficiency when incorporating this compound derivatives. Uronium-based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are considered reagents of choice for coupling phosphorylated amino acids. biosynth.combachem.com These reagents, often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine), have been shown to be highly effective.

Research has indicated that phosphonium (B103445) reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can lead to poor incorporation of monobenzyl-protected phosphoamino acids. This is thought to be due to the involvement of the phosphate hydroxyl group in the activation process. Increasing the excess of DIPEA used with uronium reagents has been found to improve coupling yields significantly. For instance, using a three-fold excess of DIPEA with a TBTU/HOBt coupling regimen increased the incorporation of a phosphothreonine residue from 80% to 100% in a model system. This is because the acidic proton of the partially protected phosphate can neutralize one equivalent of the base, reducing its availability for the activation reaction.

| Coupling Reagent Combination | Efficacy for Phosphoamino Acid Incorporation | Reference |

| TBTU/HOBt/DIPEA | Highly effective, especially with increased DIPEA excess. | |

| HBTU/HOBt/DIPEA | Commonly used and effective for incorporating phosphoamino acids. | researchgate.net |

| PyBOP/DIPEA | Can result in poor incorporation of monobenzyl-protected phosphoamino acids. | |

| HATU/DIPEA | A highly efficient coupling reagent, comparable to HBTU. | bachem.com |

| DIC/Oxyma | Performs very well and is a simpler, cost-effective option. | nih.gov |

This table summarizes the general effectiveness of various coupling reagent combinations for the incorporation of phosphoamino acids based on literature findings.

The kinetics of amide bond formation are significantly influenced by the steric hindrance of the amino acid being coupled. rsc.org For bulky residues like this compound, the rate of reaction can be slower compared to less hindered amino acids. researchgate.net The rate-determining step in carbodiimide-mediated couplings is often the formation of the O-acylisourea intermediate from the reaction between the carboxylic acid and the carbodiimide (B86325). luxembourg-bio.com

Factors such as temperature can be modulated to influence reaction kinetics. Microwave-assisted SPPS has been utilized to enhance coupling efficiency, particularly for difficult sequences and sterically hindered residues. researchgate.netkohan.com.tw The application of heat can accelerate the synthesis; however, for phosphopeptides, this must be carefully controlled to avoid side reactions like dephosphorylation, especially when using carbodiimide coupling methods which can render the protected phosphate linkage acid-labile at high temperatures. kohan.com.twresearchgate.net

Assessment of Coupling Reagents for Phosphoamino Acid Incorporation

On-Resin Phosphorylation Approaches for Serine Residues

An alternative to the building block strategy is the post-synthetic, on-resin phosphorylation of serine residues. researchgate.netnih.gov This "global" phosphorylation approach involves synthesizing the peptide with unprotected serine residues at the desired positions. nih.gov After chain assembly, the specific serine hydroxyl groups are phosphorylated on the solid support. nih.gov

This is typically achieved by treating the peptide-resin with a phosphitylating agent, such as dibenzyl N,N-diisopropylphosphoramidite, followed by an oxidation step to convert the resulting phosphite (B83602) triester to the stable phosphate triester. nih.gov While this method allows for the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a single synthesis, it carries the risk of incomplete phosphorylation and potential side-chain modifications during the phosphorylation and oxidation steps. researchgate.netnih.gov

Deprotection Chemistry in Fmoc-based Phosphopeptide Synthesis

The final stages of phosphopeptide synthesis involve the deprotection of the N-terminal Fmoc group and the cleavage of the peptide from the resin, along with the removal of all side-chain protecting groups, including the benzyl (B1604629) group from the phosphate moiety.

The N-terminal Fmoc group is typically removed with a solution of piperidine (B6355638) in a solvent like DMF. nih.gov However, for N-terminal phosphoserine residues, this step can be problematic. The use of piperidine can lead to β-elimination of the phosphate group, particularly when the phosphoserine is at the N-terminus of the peptide chain. biosynth.comresearchgate.net This side reaction is enhanced by microwave irradiation during deprotection. researchgate.net Once the next amino acid is coupled, the phosphoserine residue becomes stable to multiple piperidine treatments. researchgate.net To circumvent this issue, alternative, milder deprotection conditions, such as using 50% cyclohexylamine (B46788) in DCM or a very low concentration (0.5%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at high temperatures, have been developed to suppress β-elimination. acs.orgresearchgate.netacs.org

Mechanisms of Fmoc Group Removal and Associated Side Reactions

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a fundamental step in SPPS, typically achieved by treatment with a secondary amine base like piperidine. nih.gov The mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring, leading to a β-elimination reaction that liberates the free N-terminal amine of the peptide and generates dibenzofulvene (DBF), which is subsequently scavenged by the amine. nih.govresearchgate.net While generally efficient, this process can induce side reactions, particularly when a phosphoserine residue is present at the N-terminus. rsc.orgresearchgate.net

β-Elimination of the Protected Phosphate Group: Mechanistic Insights and Contributing Factors

A significant side reaction during the Fmoc deprotection of a phosphoserine-containing peptide is the β-elimination of the phosphate group itself. rsc.orgresearchgate.net This reaction is catalyzed by the basic conditions required for Fmoc removal and results in the formation of a dehydroalanine (B155165) residue. rsc.org The resulting electrophilic double bond of the dehydroalanine can then be attacked by piperidine, the base used for deprotection, to form a piperidinyl-alanine adduct. rsc.org This side reaction is particularly problematic as the resulting byproducts are often difficult to separate from the desired phosphopeptide. rsc.org

Several factors contribute to the propensity of β-elimination:

N-terminal Position: The β-elimination of the phosphate group is most pronounced when the phosphoserine residue is at the N-terminus of the peptide chain. researchgate.net Once the next amino acid is coupled, the phosphoseryl residue becomes more stable to repeated piperidine treatments. researchgate.net

Phosphate Protecting Group: The nature of the protecting group on the phosphate is crucial. While phosphotriesters are highly susceptible to β-elimination, the use of phosphodiesters, such as the monobenzyl-protected form, significantly reduces the rate of this side reaction. rsc.org The acidic proton of the phosphodiester is thought to be deprotonated during Fmoc removal, which in turn inhibits the deprotonation of the α-proton of the amino acid, a necessary step for β-elimination. researchgate.netnih.gov

Base and Temperature: The choice of base and the reaction temperature play a significant role. Standard conditions using 20% piperidine can lead to significant β-elimination, especially at elevated temperatures. acs.orgnih.gov Microwave-assisted synthesis, which utilizes higher temperatures to accelerate coupling and deprotection steps, can also exacerbate β-elimination. researchgate.netnih.gov

Metal Ions: The presence of certain metal ions can catalyze the β-elimination of phosphoserine. nih.govnih.gov

Strategies for Mitigating β-Elimination During N-Terminal Fmoc Deprotection of Phosphoserine

To minimize the undesirable β-elimination of the phosphate group, several strategies have been developed:

Alternative Bases: Replacing piperidine with other bases has shown to be effective. Bulky bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported to slow down the rate of β-elimination. rsc.org However, caution is needed as DBU can promote other side reactions like aspartimide formation. rsc.org A study demonstrated that using a very low concentration of DBU (0.5%) at high temperatures (90°C) can efficiently remove the Fmoc group while suppressing β-elimination. acs.orgacs.org Other bases like cyclohexylamine and morpholine (B109124) have also been shown to suppress this side reaction. researchgate.net Specifically, a 50% cyclohexylamine/DCM (v/v) deprotection protocol is recommended for the deprotection of the Fmoc group from an N-terminal Fmoc-Ser(PO(OBzl)OH) residue. researchgate.net

Optimized Reaction Conditions: Careful control of reaction conditions is crucial. For instance, performing Fmoc deprotection at room temperature can help minimize β-elimination, especially when using microwave heating for the coupling steps. rsc.org

Use of Additives: The inclusion of a scavenger for the dibenzofulvene intermediate formed during Fmoc deprotection is standard practice. rsc.org While piperidine itself acts as a scavenger, in cases where alternative bases are used, a scavenger like piperidine may need to be added in a smaller concentration. rsc.org

| Strategy | Reagent/Condition | Outcome | Reference |

| Alternative Base | 0.5% DBU in DMF at 90°C | Complete Fmoc removal with minimal β-elimination | acs.orgacs.org |

| Alternative Base | 50% Cyclohexylamine in DCM | Suppression of β-elimination for N-terminal pSer | researchgate.net |

| Alternative Base | Morpholine, Piperazine | Suppression of β-elimination | researchgate.net |

| Temperature Control | Microwave coupling with room temperature deprotection | Reduced β-elimination | rsc.org |

Table 1: Strategies to Mitigate β-Elimination

Influence of Basic Conditions and Scavengers on Phosphopeptide Integrity

Scavengers are essential components of the cleavage cocktail used in the final step of SPPS to remove the peptide from the resin and cleave the side-chain protecting groups. biotage.com Their primary role is to trap the reactive carbocations generated during the cleavage of acid-labile protecting groups, thereby preventing side reactions with sensitive amino acid residues like tryptophan and cysteine. biotage.comresearchgate.netnih.gov Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT). biotage.comwikipedia.org The choice of scavengers is critical for maintaining the integrity of the final phosphopeptide. For instance, TIS is effective at scavenging carbocations and can also act as a mild reducing agent, which can be beneficial in some contexts but may also lead to unintended reductions. wikipedia.orgnih.gov

Cleavage of Side-Chain Protecting Groups from Phosphoserine Residues

Following the successful assembly of the peptide chain, the final step is the global deprotection of the side-chain protecting groups and cleavage of the peptide from the solid support. For phosphopeptides synthesized using this compound, this involves the removal of the phosphate protecting group, typically a benzyl group, and other acid-labile protecting groups on other amino acid side chains.

Acid-Labile Protecting Group Removal from Phosphoserine-Containing Peptides

The removal of acid-labile protecting groups is typically achieved by treating the peptide-resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). google.com The benzyl group used to protect the phosphate on phosphoserine is susceptible to acidolysis, although it is more stable than some other protecting groups. rsc.orgresearchgate.net The cleavage cocktail usually includes scavengers to prevent side reactions. nih.govgoogle.com For instance, the use of a 2Cl-Trt linker for solid support has been shown to facilitate the removal of benzyl protecting groups. rsc.org The choice of protecting groups for other amino acids in the sequence must be compatible with the final cleavage conditions. For example, tert-butyl based protecting groups are commonly used as they are readily cleaved by TFA. nih.govwiley.com

| Protecting Group | Cleavage Reagent | Comments | Reference |

| Benzyl (on phosphate) | Trifluoroacetic acid (TFA) | Commonly used, cleavage facilitated by specific linkers. | rsc.orgresearchgate.net |

| tert-Butyl (on other side chains) | Trifluoroacetic acid (TFA) | Compatible with standard Fmoc-SPPS cleavage. | nih.govwiley.com |

| Phenyl (on phosphate) | Catalytic Hydrogenolysis (PtO₂) | Requires specific catalytic conditions. | researchgate.net |

Table 2: Common Acid-Labile Protecting Groups in Phosphopeptide Synthesis

Catalytic Hydrogenolysis for Benzyl Phosphate Deprotection in Phosphopeptides

An alternative method for the removal of benzyl protecting groups is catalytic hydrogenolysis. researchgate.netorganic-chemistry.orgcommonorganicchemistry.com This method involves the use of a catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.orgcommonorganicchemistry.com Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid, provides a mild and efficient way to remove benzyl groups. organic-chemistry.org This technique offers high selectivity and can be advantageous when other functional groups in the peptide are sensitive to strong acids. organic-chemistry.org However, it is important to note that this method may not be suitable for peptides containing sulfur-containing amino acids like methionine or cysteine, as these can poison the catalyst. researchgate.net The phenyl phosphate protecting groups can also be removed by hydrogenolysis, often requiring a platinum catalyst like PtO₂. researchgate.netresearchgate.net

Advanced Techniques in Phosphopeptide Assembly

The synthesis of phosphopeptides, especially those containing multiple or clustered phosphate groups, is notoriously challenging due to steric hindrance and potential side reactions. nih.govresearchgate.net To overcome these hurdles, several advanced techniques have been developed to improve the efficiency and purity of the final products.

Microwave-Assisted Solid-Phase Peptide Synthesis for Phosphopeptides

Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful tool for accelerating chemical reactions and improving the synthesis of difficult peptide sequences, including phosphopeptides. kohan.com.twresearchgate.netluxembourg-bio.com The technology leverages microwave energy to heat the reaction mixture rapidly and uniformly, overcoming some of the limitations of conventional room-temperature synthesis. creative-peptides.comekb.eg

While microwave heating accelerates desired reactions, it can also promote unwanted side reactions if not carefully controlled. luxembourg-bio.com Two primary concerns in phosphopeptide synthesis are β-elimination of the protected phosphoserine residue during base-mediated Fmoc deprotection and potential instability of the phosphate-protecting group. nih.govacs.org

β-Elimination: High temperatures can accelerate the β-elimination side reaction. acs.org To mitigate this, MA-SPPS protocols for phosphopeptides often employ a strategy where the coupling steps are performed at elevated temperatures (e.g., up to 75°C) to overcome steric hindrance, while the Fmoc deprotection step is carried out at room temperature to minimize β-elimination. rsc.orgacs.org

Phosphate Protecting Group Stability: The benzyl group used to protect the phosphate on this compound is acid-labile. Some studies have shown that using microwave energy during the final acidic cleavage from the resin can lead to the reattachment of the cleaved benzyl group to other nucleophilic residues in the peptide chain, such as methionine or tryptophan. researchgate.net Therefore, it is standard practice to perform the final cleavage at room temperature, even when the synthesis itself was microwave-assisted. researchgate.net Additionally, specialized coupling methodologies, such as the CarboMAX™ system, have been developed to stabilize the acid-labile protected phosphate group at the high temperatures used during microwave-assisted coupling, further minimizing side reactions. kohan.com.twcem.com

Enhanced Reaction Kinetics and Coupling of Bulky Phosphoamino Acid Derivatives

Automated Synthesis Protocols for Multiphosphorylated Peptides

The synthesis of multiphosphorylated peptides (MPPs), and especially heavily phosphorylated peptides (HPPs) with four or more clustered phosphorylation sites, presents extreme synthetic challenges. huji.ac.ilhuji.ac.il These syntheses are often slow, result in low yields, and are prone to side reactions like β-elimination. nih.govresearchgate.net Standard automated peptide synthesizers often lack the capability to precisely control a wide range of temperatures, which is critical for these difficult syntheses. huji.ac.ilhuji.ac.il

To address this, specialized automated protocols have been developed. For example, researchers have adapted oligosaccharide synthesizers, such as the Glyconeer 2.1, for the automated synthesis of HPPs. researchgate.nethuji.ac.ilhuji.ac.il These machines offer the crucial ability to both heat and cool the reaction vessel, allowing for highly controlled conditions for each step of the synthesis. huji.ac.ilhuji.ac.il A typical automated protocol for HPPs might involve performing the difficult coupling of this compound at an elevated temperature (e.g., 65°C) to ensure efficiency, followed by cooling the vessel to a lower temperature (e.g., 20°C) for the Fmoc deprotection step to prevent β-elimination. researchgate.net

More recently, an approach for accelerated multiphosphorylated peptide synthesis (AMPS) has been developed that combines high temperature (90°C), efficient overhead stirring, and the use of a very low concentration of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5%) for Fmoc deprotection. nih.govacs.org This method dramatically shortens synthesis times to minutes rather than hours or days and has been shown to be superior to microwave-assisted methods for certain MPP syntheses. acs.org These advanced automated methods are paving the way for the routine synthesis of previously inaccessible, complex multiphosphorylated peptides for biological studies. huji.ac.ilhuji.ac.il

Table 2: Comparison of Synthesis Methods for Multiphosphorylated Peptides

| Method | Key Features | Typical Coupling Time | Typical Deprotection Time | Purity/Yield | Reference |

|---|---|---|---|---|---|

| Conventional SPPS | Room temperature, mechanical shaking | 1-2 hours | 20-30 minutes | Often low for MPPs | researchgate.net |

| Microwave-Assisted SPPS (MA-SPPS) | High temperature (coupling), RT (deprotection) | 5-10 minutes | 10 minutes | Improved purity (e.g., 62-82%) | kohan.com.twacs.org |

| Automated (Glyconeer 2.1) | Precise temperature control (heating/cooling) | Variable, at high temp (e.g., 65°C) | Variable, at low temp (e.g., 20°C) | High crude purity (>50%) | researchgate.nethuji.ac.il |

| Accelerated Method (AMPS) | High temp (90°C), overhead stirring, 0.5% DBU | 1 minute | 10 seconds | Satisfactory yields in minutes | nih.govacs.org |

Considerations for Solution-Phase Phosphopeptide Synthesis Methodologies

While solid-phase peptide synthesis (SPPS) is the dominant method for preparing peptides, solution-phase peptide synthesis (SolPS) remains a viable, and sometimes necessary, alternative. nih.govslideshare.net In SolPS, all reactions (coupling and deprotection) occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. slideshare.netmdpi.com This approach avoids the limitations imposed by the solid support, such as steric hindrance and inefficient solvation of the growing peptide chain.

However, SolPS of phosphopeptides presents its own set of challenges:

Purification: The need to isolate and purify the peptide intermediate after every single coupling and deprotection step is labor-intensive and can lead to significant material loss, especially for longer peptides. mdpi.com

Solubility: The solubility of the growing, protected peptide chain can change dramatically with increasing length, often leading to precipitation and difficulty in handling.

Stoichiometry: While SolPS allows for the use of stoichiometric amounts of reagents, which can be a cost advantage, it also requires careful monitoring to ensure reactions go to completion. mdpi.com

Protecting Group Strategy: The choice of protecting groups is critical. The "global" deprotection at the end of the synthesis, common in SPPS, is less practical in SolPS. Instead, a convergent or fragment condensation approach is often used, where smaller protected peptide fragments are synthesized and then joined together. nih.govslideshare.net This requires highly orthogonal protecting group schemes to selectively unmask the termini of the fragments to be ligated.

Recently, renewed interest in SolPS has led to the development of liquid-phase peptide synthesis (LPPS), which combines the iterative protocol of SPPS with a "tagged" C-terminal residue that confers specific solubility properties, allowing for easier purification of intermediates by precipitation or extraction. mdpi.com Reagents like cyclic propylphosphonic anhydride (B1165640) (T3P®) are also being explored to promote efficient and epimerization-free coupling in solution. mdpi.com Despite these advances, the complexity of incorporating the charged phosphate group and the rigorous purification requirements mean that SolPS is generally reserved for specific applications or for peptides that are particularly difficult to synthesize on a solid support. nih.gov

Academic Research Applications of Fmoc O Phospho L Serine Derived Peptides

Elucidation of Protein Phosphorylation and Signal Transduction Pathways

Protein phosphorylation, a reversible post-translational modification, is a fundamental mechanism that governs a multitude of cellular activities, including cell growth, differentiation, and apoptosis. nih.gov The ability to synthesize phosphopeptides using Fmoc-O-phospho-L-serine has empowered researchers to dissect these intricate signaling networks with unprecedented detail.

Design and Synthesis of Kinase/Phosphatase Substrates and Inhibitors

Synthetic phosphopeptides are invaluable for characterizing the activity and specificity of protein kinases and phosphatases, the enzymes that respectively add and remove phosphate (B84403) groups from proteins. researchgate.net By creating peptides with specific sequences containing phosphoserine, researchers can design highly specific substrates to assay the activity of these enzymes. For instance, peptide arrays have been used to identify novel substrates for protein kinase B (AKT1), a key enzyme in cancer progression. nih.gov These studies have revealed that different phosphorylated forms of AKT1 exhibit distinct substrate specificities, a finding made possible by the use of synthetic phosphopeptides. nih.gov

Conversely, phosphopeptides can be designed as inhibitors of these enzymes. By mimicking the binding site of a natural substrate, a synthetic phosphopeptide can competitively inhibit the enzyme, providing a powerful tool for studying its function. nih.gov The development of such inhibitors is crucial for understanding the roles of specific kinases and phosphatases in disease and for developing targeted therapies.

| Application | Enzyme Type | Research Finding |

| Substrate Specificity | Protein Kinase B (AKT1) | Different phosphorylated forms of AKT1 have distinct substrate preferences. nih.gov |

| Inhibitor Development | Protein Tyrosine Phosphatases (PTPs) | Phosphopeptide mimetics can act as potent and selective inhibitors. tum.de |

Investigation of Phosphoprotein Recognition Domains and Specific Binding Interactions

Many cellular signaling pathways rely on the recognition of phosphorylated residues by specific protein domains. nih.gov One of the most well-studied examples is the Src Homology 2 (SH2) domain, which specifically binds to phosphotyrosine residues. tandfonline.com While this compound is not directly used for studying SH2 domains, the principles of using synthetic phosphopeptides to investigate recognition domains are the same. By synthesizing peptides containing phosphoserine, researchers can study the binding interactions of proteins with phosphoserine-binding domains, such as 14-3-3 proteins. researchgate.net These studies are critical for understanding how phosphorylation events are translated into specific cellular responses.

Protein microarrays, which can feature thousands of unique proteins, are a powerful tool for studying these interactions on a large scale. nih.govaurorabiomed.com By probing these arrays with fluorescently labeled phosphopeptides, researchers can identify novel protein-phosphopeptide interactions and quantify their binding affinities. nih.gov This high-throughput approach provides a global view of the phosphoprotein interaction network within a cell.

Mimicry of Biological Signaling Pathways with Synthetic Phosphopeptides

Synthetic phosphopeptides can be used to mimic specific phosphorylation events and thereby activate or inhibit entire signaling pathways. This "chemical biology" approach allows researchers to study the downstream consequences of a particular phosphorylation event in a controlled manner. rsc.org For example, phosphopeptide mimics have been used to study the regulation of the p53 tumor suppressor protein and the production of melatonin. researchgate.net

A significant challenge in this area is the delivery of negatively charged phosphopeptides into cells. researchgate.net To overcome this, researchers have developed various strategies, including the use of cell-penetrating peptides and prodrug approaches where the phosphate group is masked until it is inside the cell. researchgate.netnih.gov These advancements have made it possible to use phosphopeptide mimics to study signaling pathways in living cells.

Bioconjugation Methodologies Employing Phosphoserine Derivatives

The unique chemical properties of the phosphate group in phosphoserine derivatives make them valuable for a range of bioconjugation applications. Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to create a new complex with combined properties.

Functionalization of Surfaces for Biosensors and Microarray Platforms

The immobilization of biomolecules onto solid surfaces is a critical step in the development of biosensors and microarrays. nih.gov Phosphoserine-containing peptides can be used to functionalize surfaces, creating a platform for the specific capture of target proteins. researchgate.net For example, phosphopeptide microarrays can be used to screen for inhibitors of protein tyrosine phosphatases by measuring the catalytic activity of the enzymes on the arrayed peptides. nih.gov

The density and orientation of the immobilized probes are crucial for the performance of these devices. acs.org Poly(L-lysine) polymers with appended phosphoserine or other reactive groups can be used to control the presentation of functional groups on a surface, enabling the creation of high-functioning biosensor surfaces. acs.org These platforms have broad applications in diagnostics, drug discovery, and fundamental research.

| Platform | Application | Key Feature |

| Biosensors | Detection of protein binding | Specific capture of target proteins via phosphopeptide-protein interactions. researchgate.net |

| Microarrays | High-throughput screening | Quantifying enzyme activity or binding affinity of thousands of interactions simultaneously. nih.gov |

Development of Targeted Drug Delivery Systems Utilizing Phosphopeptide Conjugates

The overexpression of certain proteins on the surface of cancer cells provides an opportunity for targeted drug delivery. Peptide-drug conjugates (PDCs) are a promising class of therapeutics that combine the targeting ability of a peptide with the cytotoxic payload of a drug. beilstein-journals.orgmdpi.com Phosphopeptides can be used as the targeting moiety in PDCs, directing the conjugate to cancer cells that overexpress proteins that bind to phosphoserine.

The design of PDCs involves careful consideration of the linker between the peptide and the drug, which should be stable in circulation but cleavable at the target site. beilstein-journals.org Phosphopeptide-stabilized gold nanoparticles have also been explored as carriers for targeted drug delivery. researchgate.net These nanoparticles can be loaded with a drug and, due to the targeting phosphopeptide on their surface, can accumulate in tumor tissue, leading to a more effective and less toxic cancer therapy. researchgate.netplos.org

Chemical Ligation Strategies with N-Terminal Phosphoserine Residues

The synthesis of large phosphoproteins, which are challenging to produce through direct solid-phase peptide synthesis (SPPS), is often achieved by chemically joining smaller, unprotected peptide fragments. A key strategy in this endeavor is chemical ligation, and the presence of an N-terminal phosphoserine residue, introduced using this compound, has enabled the development of novel ligation methodologies.

One such innovative approach is phosphate-assisted peptide ligation . This strategy leverages the inherent reactivity of the phosphate group on an N-terminal phosphoserine (pSer) or phosphothreonine (pThr) residue. chemimpex.comnih.gov This N-terminal pSer residue readily reacts with a peptide fragment containing a C-terminal thioester. The reaction proceeds through the formation of a highly reactive acylphosphate intermediate, which then undergoes a spontaneous and intramolecular O-to-N acyl shift. cam.ac.uknih.govvwr.com This rearrangement results in the formation of a native amide bond at the ligation site, effectively joining the two peptide fragments.

This method presents a powerful alternative to the more traditional Native Chemical Ligation (NCL), which typically requires an N-terminal cysteine residue at the ligation junction. researchgate.netresearchgate.netnih.gov By utilizing the unique properties of phosphoserine, chemists can ligate peptides at serine sites, expanding the toolkit for the total chemical synthesis of complex phosphoproteins. cam.ac.uk This has significant implications for creating proteins with post-translational modifications that are crucial for their biological function but are difficult to produce recombinantly.

The general mechanism for phosphate-assisted ligation is a two-step process:

Intermolecular Acylphosphate Formation: The phosphate moiety of the N-terminal phosphoserine peptide attacks the C-terminal thioester of the second peptide, forming a high-energy acylphosphate-linked intermediate.

Intramolecular O-N Acyl Shift: The free alpha-amine of the phosphoserine residue then attacks the acylphosphate carbonyl, leading to a rapid rearrangement that forms a stable, native peptide bond.

This strategy has been successfully applied to the synthesis of various phosphopeptides, demonstrating its utility in protein chemistry. chemimpex.comnih.gov

| Ligation Strategy | N-Terminal Residue | C-Terminal Fragment | Key Intermediate | Final Bond |

| Phosphate-Assisted Ligation | Phosphoserine (pSer) | Peptide Thioester | Acylphosphate | Native Amide |

| Native Chemical Ligation (NCL) | Cysteine (Cys) | Peptide Thioester | Thioester-linked intermediate | Native Amide |

Contributions to Drug Discovery and Development Initiatives

The ability to synthesize specific phosphopeptides using this compound has profound implications for drug discovery and development, from basic disease research to the creation of new therapeutic agents and screening tools.

Role in Studying Protein Phosphorylation in Disease States (e.g., Cancer, Neurodegenerative Disorders)

Reversible protein phosphorylation is a fundamental regulatory mechanism in cells, and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. cam.ac.ukrsc.org this compound is an indispensable tool for synthesizing well-defined phosphopeptides that mimic segments of key proteins involved in these diseases. chemimpex.com These synthetic phosphopeptides allow researchers to dissect complex signaling pathways and understand how aberrant phosphorylation contributes to pathology.

In Cancer Research: Altered phosphorylation patterns are central to cancer progression, affecting cell cycle control, apoptosis, and signal transduction. jpt.comnih.gov Synthetic phosphopeptides are used to:

Study Kinase and Phosphatase Activity: They serve as specific substrates to measure the activity of kinases that are overactive in tumors or phosphatases that are suppressed. nih.gov

Investigate Protein-Protein Interactions: Phosphorylation-dependent interactions are critical for oncogenic signaling. Peptides synthesized with this compound are used to study these interactions and identify potential points for therapeutic intervention. nih.gov

Develop Cancer Immunotherapies: Altered phosphorylation in cancer cells can lead to the presentation of phosphopeptide neoantigens on the cell surface. nih.gov A phosphopeptide corresponding to a neoantigen from an acute myeloid leukemia-associated protein was synthesized using an Fmoc-O-benzyl-L-phosphoserine building block to study its recognition by T cells, supporting the development of novel cancer immunotherapies. nih.gov

In Neurodegenerative Disease Research: Disorders like Alzheimer's disease are linked to the abnormal phosphorylation of proteins such as tau. google.com The synthesis of specific tau phosphopeptides, enabled by reagents like Fmoc-O-benzyl-L-phosphoSer, is crucial for:

Developing Diagnostic Tools: Synthetic phosphopeptides are used as standards in immunoassays to quantify specific phosphorylated forms of tau in patient samples, aiding in the diagnosis of "tauopathies". google.com

Understanding Disease Mechanisms: The availability of pure phosphopeptides helps researchers investigate how phosphorylation affects protein aggregation and neuronal function, which are central to the pathology of Alzheimer's and other neurodegenerative conditions. nih.gov

Synthesis of Phosphorylated Active Pharmaceutical Ingredients (APIs) and Precursors

Beyond their use as research tools, phosphopeptides themselves can be therapeutic agents. This compound and its derivatives are key building blocks for the synthesis of phosphorylated Active Pharmaceutical Ingredients (APIs) and their precursors. lookchem.com The inclusion of a phosphate group can enhance a drug's specificity, modulate its activity, or improve its pharmacokinetic properties.

A notable example is the synthesis of Forigerimod , a phosphopeptide that has been investigated for the treatment of Systemic Lupus Erythematosus (SLE). researchgate.net The production of this API relies on Fmoc-O-benzyl-L-phosphoserine as a critical starting material. researchgate.net

Furthermore, the principles of phosphopeptide synthesis are being applied to create innovative prodrugs. For instance, researchers have developed a nonhydrolyzable phosphoserine mimetic prodrug designed to inhibit 14-3-3 protein interactions, which are implicated in cancer. nih.gov The synthesis of this potent, cell-permeable inhibitor was accomplished using an Fmoc-protected phosphonoamino acid, demonstrating a sophisticated strategy for converting a phosphopeptide signaling motif into a potential therapeutic. nih.gov The development of scalable, cost-effective, one-pot synthesis methods for building blocks like Fmoc-O-benzylphospho-L-serine is critical for making the production of such phosphorylated APIs feasible on an industrial scale. lookchem.com

Creation of Phosphopeptide Libraries for High-Throughput Biological Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds. The creation of phosphopeptide libraries, synthesized using this compound, provides powerful tools for this process. researchgate.net These libraries consist of large collections of peptides with systematically varied sequences, each containing one or more phosphoserine residues.

These libraries are instrumental in:

Substrate Profiling and Inhibitor Screening: They are used to identify the substrate specificities of protein kinases and phosphatases or to screen for inhibitors of these enzymes. researchgate.netjpt.com For example, a library of peptides with distinct phosphorylation patterns can be synthesized to systematically study the impact of these patterns on signaling pathways. researchgate.netbiorxiv.org

Mapping Protein-Protein Interactions: Many signaling proteins contain domains (e.g., SH2 or 14-3-3 domains) that specifically recognize and bind to phosphoserine-containing motifs. nih.gov Peptide microarrays and libraries are used to precisely define the binding preferences of these domains, helping to map the complex interaction networks that regulate cell function. nih.gov

Discovering Novel Drug Leads: Ultra-large encoded libraries, which can contain billions of compounds, are being used to discover novel ligands for drug targets. acs.orgacs.org By incorporating phosphoserine mimetics into these libraries, researchers can identify potent and specific inhibitors for phosphorylation-dependent protein-protein interactions that are otherwise difficult to target. nih.gov

The synthesis of these libraries often employs Fmoc-based solid-phase peptide synthesis, where the use of pre-phosphorylated building blocks like this compound is often the preferred method to ensure the fidelity and purity of the final phosphopeptides. researchgate.net

| Library Application | Purpose | Key Outcome |

| Kinase/Phosphatase Profiling | Identify substrates and inhibitors. | Characterization of enzyme specificity; discovery of new modulators. |

| Interaction Domain Mapping | Define binding specificity of pSer-binding domains (e.g., 14-3-3, SH2). | Elucidation of signaling pathways and interaction networks. |

| Drug Lead Discovery | Screen for novel inhibitors of phosphorylation-dependent processes. | Identification of potent and selective peptide or peptidomimetic drug candidates. |

Applications in Analytical and Structural Biology Research

Development of Assays for Detection and Quantification of Phosphorylated Proteins

Accurate detection and quantification of protein phosphorylation are essential for understanding cellular signaling in both health and disease. Synthetic phosphopeptides, prepared using this compound, are vital for the development, validation, and standardization of a wide range of analytical assays. chemimpex.com

These synthetic peptides serve as:

Standards for Mass Spectrometry (MS): In quantitative phosphoproteomics, known amounts of synthetic phosphopeptides are spiked into complex biological samples. acs.org This allows for the absolute quantification of the corresponding endogenous phosphopeptide and the determination of phosphorylation stoichiometry (the fraction of a protein that is phosphorylated at a specific site). nih.govacs.org Methods like Selected Reaction Monitoring (SRM) rely on these standards for high sensitivity and specificity. acs.org

Antigens for Antibody Production: The generation of high-quality phospho-specific antibodies, which are workhorses in phosphorylation research, requires pure immunogens. Synthetic phosphopeptides containing a specific phosphoserine site are used to immunize animals, leading to antibodies that can specifically detect the phosphorylated form of a protein in methods like Western blotting and ELISA.

Substrates in Kinase and Phosphatase Assays: In vitro activity assays for kinases and phosphatases often use synthetic phosphopeptides as well-defined, reproducible substrates. rndsystems.comnih.gov This allows for the screening of enzyme inhibitors in a high-throughput format, where the dephosphorylation of a synthetic phosphopeptide can be monitored by methods such as mass spectrometry or fluorescence. nih.gov

Positive Controls in Immunoassays: In techniques like ELISA and Western blotting, synthetic phosphopeptides are used as positive controls to confirm that the assay is working correctly and that the antibodies are performing as expected. rndsystems.com

The use of these well-characterized synthetic materials, made possible by building blocks like this compound, brings a level of precision and reproducibility to the study of protein phosphorylation that is often difficult to achieve with biologically derived materials alone. rsc.org

Structural Analysis of Phosphopeptides and Protein-Phosphopeptide Complexes

The synthesis of phosphopeptides using this compound is a cornerstone for investigating the structural and functional consequences of protein phosphorylation. lookchem.comrsc.org This post-translational modification is a pivotal regulatory mechanism in numerous cellular processes, and the ability to generate specific phosphopeptides allows for detailed structural studies. nih.gov These synthetic phosphopeptides serve as mimics of phosphorylated protein segments, enabling researchers to explore their interactions with binding partners and understand how phosphorylation modulates protein structure and function. researchgate.net

The incorporation of phosphoserine residues can induce significant conformational changes in peptides, affecting their secondary structure. researchgate.net For instance, phosphorylation can influence the formation of α-helices or β-sheets, which in turn dictates the peptide's interaction with other molecules. The introduction of a phosphate group adds a highly charged moiety, which can form salt bridges and hydrogen bonds, thereby stabilizing specific conformations. acs.org

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are employed to determine the three-dimensional structures of these synthetic phosphopeptides and their complexes with proteins. These methods provide insights into the precise atomic-level interactions that govern molecular recognition. For example, structural analysis can reveal how a phosphoserine residue fits into the binding pocket of a protein domain, such as an SH2 domain, which is known to specifically recognize phosphotyrosine-containing sequences but can also interact with phosphoserine in certain contexts.

Furthermore, studying protein-phosphopeptide complexes helps to elucidate the molecular basis of signal transduction pathways. By understanding how phosphorylation creates or disrupts protein-protein interactions, researchers can gain insights into the regulation of cellular signaling cascades. This knowledge is crucial for understanding disease mechanisms, as aberrant phosphorylation is a hallmark of many diseases, including cancer and neurodegenerative disorders. researchgate.netosti.gov

The use of this compound with a monobenzyl protecting group for the phosphate has been shown to be an efficient method in solid-phase peptide synthesis (SPPS), leading to higher yields and purity of the final phosphopeptide compared to other strategies. researchgate.netoup.com This has facilitated the synthesis of a wide range of phosphopeptides for structural and functional studies.

Biomaterials Science and Nanotechnology

The unique properties of phosphoserine, made accessible for peptide synthesis by this compound, have led to significant applications in biomaterials science and nanotechnology. The phosphate group's ability to interact with inorganic materials and modulate biological responses is a key factor in these applications.

Phosphoserine-containing peptides are utilized to functionalize the surfaces of various materials, including metals and polymers, to improve their biocompatibility and bioactivity. chemimpex.com The phosphate groups can chelate metal ions, providing a stable anchor for the peptide to the material surface. This surface modification can be used to control protein adsorption and subsequent cell adhesion. escholarship.org

For instance, surfaces functionalized with phosphoserine-containing peptides can be designed to either resist non-specific protein adsorption, which is desirable for medical implants to prevent fouling, or to specifically bind certain proteins to promote tissue integration. escholarship.orgmdpi.com The negative charge of the phosphoserine can influence the adsorption of proteins from biological fluids. mdpi.com Research has shown that titanium implants functionalized with phosphoserine-tethered dendrons exhibit enhanced osseointegration. researchgate.net

The ability to create these functionalized surfaces is critical for the development of advanced biosensors and drug delivery systems. chemimpex.com In biosensors, the specific binding of target molecules to a phosphoserine-functionalized surface can be detected, while in drug delivery, the functionalized surface can control the release of therapeutic agents.

Phosphoserine plays a crucial role in natural biomineralization processes, such as the formation of bone and teeth, where it is a key component of proteins that regulate crystal growth. osti.govresearchgate.netresearchgate.net Synthetic peptides containing phosphoserine, synthesized using this compound, are therefore invaluable tools for studying these processes. nih.gov These peptides can be used to investigate how phosphoproteins control the nucleation and morphology of inorganic crystals like hydroxyapatite, the main mineral component of bone. researchgate.netnih.gov

This understanding is being applied to the design of biomimetic materials that can promote tissue regeneration. frontiersin.orgresearchgate.net For example, scaffolds for bone tissue engineering have been developed using collagen and nanohydroxyapatite modified with O-phospho-L-serine. frontiersin.orgresearchgate.net These scaffolds are designed to mimic the natural bone environment and have been shown to enhance the differentiation of mesenchymal stem cells into bone-forming cells. frontiersin.orgresearchgate.net Studies have demonstrated that scaffolds containing phosphoserine promote cell viability, tissue ingrowth, and the production of extracellular matrix proteins like osteopontin. frontiersin.orgresearchgate.net In some cases, these materials have shown comparable bone formation to clinically used allogenic bone matrices. nih.gov

The research in this area aims to create materials that can actively guide the formation of new tissue, a key goal in regenerative medicine. The ability of phosphoserine to catalyze the formation of apatite crystals is a significant factor in these applications. nih.gov

| Research Finding | Model/System | Outcome | Citation |

| Phosphoserine-modified collagen/nanohydroxyapatite scaffolds | In vitro cell culture and in vivo animal models | Enhanced mesenchymal stem cell differentiation, cell viability, and bone tissue formation. | frontiersin.orgresearchgate.net |

| Self-assembling peptide nanostructured gels with phosphoserine | Rat femoral critical size defect model | Significantly higher bone formation compared to controls lacking phosphoserine. | nih.gov |

| Flower-like calcium phosphoserine complex | Mouse preosteoblast cells (MC3T3-E1) | Good biocompatibility and promotion of osteoblast differentiation. | researchgate.net |

The incorporation of phosphoserine into proteins can enhance their stability and biological activity. chemimpex.com Serine derivatives, in general, are used in the production of therapeutic proteins and can improve properties such as solubility and stability. By using this compound in peptide synthesis, it is possible to create proteins with specific phosphorylation patterns that can lead to improved therapeutic performance.

Phosphorylation can protect proteins from proteolytic degradation, thereby increasing their in vivo half-life. Furthermore, the introduction of a phosphate group can modulate the protein's interaction with its target, potentially leading to enhanced efficacy. This approach is particularly relevant for the development of biopharmaceuticals. While the direct use of this compound for the large-scale production of modified proteins is a complex process, it is a critical tool in the research and development phase for designing proteins with desired characteristics.

Emerging Trends, Challenges, and Future Directions in Fmoc O Phospho L Serine Research

Addressing Persistent Challenges in Phosphopeptide Synthesis

The synthesis of phosphopeptides, especially those containing multiple phosphorylation sites, is notoriously difficult. nih.gov Key challenges include the steric hindrance and electrostatic repulsion caused by the phosphate (B84403) group, which can lead to low coupling yields. nih.gov Furthermore, the phosphate group on serine and threonine is susceptible to β-elimination under the basic conditions required for Fmoc deprotection. nih.govresearchgate.net

Development of More Robust Phosphate Protecting Groups and Deprotection Protocols

A crucial area of research is the development of more effective phosphate protecting groups. While the monobenzyl (Bzl) protecting group is common, its removal can sometimes lead to side reactions. researchgate.net To address this, researchers have explored various alternatives. For instance, the use of tert-butyl (tBu) as a protecting group for the phosphate allows for its removal along with other side-chain protecting groups in a single step using trifluoroacetic acid (TFA). wiley.com This approach avoids the issues associated with repetitive acid treatments and final cleavage with strong acids like hydrogen fluoride (B91410) (HF). wiley.com

Another strategy involves the use of photoremovable protecting groups, such as the 1-(2-nitrophenyl)ethyl cage, which allows for the light-controlled release of the phosphate group. nih.govrsc.org This method is particularly useful for applications requiring temporal and spatial control over phosphopeptide activity. nih.gov The development of unsymmetrical phosphitylation reagents, such as one containing a β-cyanoethyl group, offers another innovative approach. u-szeged.hu The β-cyanoethyl group can be removed under mild basic conditions, often concurrently with Fmoc deprotection, without causing β-elimination of the desired phosphate. u-szeged.hu

| Protecting Group Strategy | Key Features & Advantages | Relevant Compounds |

| Monobenzyl (Bzl) Protection | Commonly used with Fmoc chemistry. | Fmoc-Ser(PO(OBzl)OH)-OH |

| tert-Butyl (tBu) Protection | Allows for single-step deprotection with TFA. | Di-O-tert-butyl N,N-diisopropyl phosphoramidite (B1245037) |

| Photoremovable Groups | Enables light-controlled release of the phosphate. | 1-(2-nitrophenyl)ethyl caged phosphoserine |

| β-Cyanoethyl Protection | Removable under mild basic conditions, minimizing side reactions. | β-cyanoethyl phosphoramidite |

Minimization of On-Resin Side Reactions and Byproduct Formation

A significant hurdle in phosphopeptide synthesis is the prevalence of on-resin side reactions. One of the most common is β-elimination, which leads to the formation of dehydroalanine (B155165) from phosphoserine residues during the basic conditions of Fmoc deprotection. researchgate.netrsc.org This side reaction is a persistent challenge that can significantly reduce the yield of the desired phosphopeptide. rsc.org Research has shown that using a very low concentration of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection can suppress β-elimination. nih.govacs.org

Another side reaction of concern is the formation of H-phosphonate peptides as byproducts during post-assembly global phosphorylation strategies. researchgate.net Optimization of the phosphitylation and oxidation steps is crucial to minimize this issue. researchgate.net Aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser, is another side reaction that can occur under both acidic and basic conditions, leading to a mixture of α and β coupled peptides. peptide.com Adding HOBt to the piperidine (B6355638) deprotection solution has been shown to reduce aspartimide formation. peptide.com

Enhancement of Purity and Yield for Complex Multiphosphorylated Peptides

Synthesizing peptides with multiple phosphorylation sites, especially when clustered together, presents a major synthetic challenge. nih.govresearchgate.net The high acidity and steric bulk of multiple phosphate groups can significantly hinder coupling efficiency and increase the likelihood of side reactions, resulting in low purity and yield. nih.govgenscript.com

To address this, researchers have developed innovative strategies. One approach, termed Accelerated Multiphosphorylated Peptide Synthesis (AMPS), utilizes fast stirring, high temperatures, and a very low concentration of DBU to rapidly produce multiphosphorylated peptides with high purity. nih.govacs.org This method has been successfully applied to synthesize a library of peptides with varying sequences and phosphorylation patterns, achieving crude purities ranging from 7.7% to 37.2%. nih.govacs.org Another strategy involves a combinatorial approach using microwave-assisted Fmoc-SPPS, where coupling methods are adjusted based on the difficulty of incorporating each phosphorylated amino acid. biorxiv.org

Advancements in Synthesis Automation and High-Throughput Methodologies for Phosphopeptides

The demand for large libraries of phosphopeptides for biological studies has driven the development of automated and high-throughput synthesis methods. researchgate.netresearchgate.net Standard automated solid-phase peptide synthesis (SPPS) is generally suitable for peptides with fewer than four phosphorylation sites. researchgate.net However, for more complex, heavily phosphorylated peptides, more sophisticated automated systems are required.

The Glyconeer 2.1, an oligosaccharide synthesizer capable of both cooling and heating, has been adapted for the automated synthesis of heavily phosphorylated peptides. researchgate.net This system allows for tight temperature control during coupling and deprotection, which is critical for minimizing side reactions. researchgate.net Another advancement is the development of rapid-robotic-phosphoproteomics (R2-P2), an end-to-end automated method that uses magnetic particles to process protein extracts and deliver mass spectrometry-ready phosphopeptides. biorxiv.org This high-throughput method demonstrates higher sensitivity than traditional protocols. biorxiv.org Microwave-assisted automated peptide synthesizers have also proven effective, significantly reducing synthesis times and improving the purity of crude phosphopeptides. cem.com

Exploration of Novel Chemical Biology Probes and Tools Derived from Phosphoserine

Fmoc-O-phospho-L-serine and its derivatives are foundational for creating sophisticated chemical probes to investigate the roles of protein phosphorylation in cellular processes. nih.govwhiterose-mechanisticbiology-dtp.ac.uk These probes are essential for dissecting complex signaling pathways and validating protein targets in drug discovery. promega.com

One innovative application is the development of fluorescent caged phosphoserine peptides. nih.gov These bifunctional probes incorporate a photolabile protecting group on the phosphoserine and a fluorescent amino acid. nih.gov This design allows for the controlled release of the biologically active phosphopeptide upon UV irradiation while simultaneously enabling the monitoring of its binding to target proteins through changes in fluorescence. nih.gov